tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

chiral pool synthesis enantiomeric purity stereochemistry-dependent activity

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 2227197-92-2) is a chiral, N-Boc-protected pyrrolidine building block featuring a quaternary C3 carbon bearing both a bromomethyl electrophile and a fluorine atom. This compound belongs to the class of optically active 3-fluoropyrrolidine derivatives, which have been widely employed as intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and anti-trypanosomal agents.

Molecular Formula C10H17BrFNO2
Molecular Weight 282.15 g/mol
Cat. No. B8215366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
Molecular FormulaC10H17BrFNO2
Molecular Weight282.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CBr)F
InChIInChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m1/s1
InChIKeyOUGGBJCLSCFLRW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate: A Stereochemically Defined Fluorinated Building Block for Medicinal Chemistry


tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 2227197-92-2) is a chiral, N-Boc-protected pyrrolidine building block featuring a quaternary C3 carbon bearing both a bromomethyl electrophile and a fluorine atom . This compound belongs to the class of optically active 3-fluoropyrrolidine derivatives, which have been widely employed as intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and anti-trypanosomal agents . The (S)-enantiomeric configuration is critical, as stereochemistry at the fluorinated C3 center directly influences the conformational bias and biological target engagement of downstream drug candidates [1].

Why Racemic or Non-Fluorinated Analogs Cannot Replace tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate


Generic substitution fails because the (S)-enantiomer defines the conformational and pharmacophoric outcome of the final molecule. The fluorine gauche effect in 3-fluoropyrrolidines stabilizes specific ring puckers (Cγ-exo vs. Cγ-endo) that dictate the three-dimensional presentation of the bromomethyl-derived side chain [1]. The equivalent (R)-enantiomer (CAS 2201785-20-6) produces an opposite conformational bias, while the racemate (CAS 1228765-03-4) yields a mixture of diastereomeric products that can confound biological assays with divergent target binding . Additionally, non-fluorinated analogs (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) lack the electronic and metabolic stability conferred by the C–F bond, making them unsuitable for applications requiring consistent pharmacokinetic profiles .

Quantitative Differentiation of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate Against Closest Comparators


Enantiomeric Identity: (S)-Configuration Guarantees Defined Absolute Stereochemistry vs. Racemic Mixture

The target compound is provided as the single (S)-enantiomer (CAS 2227197-92-2), whereas the commonly available alternative is the racemic mixture (CAS 1228765-03-4) sold under the generic name 'tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate' . Procurement of the racemate introduces a 1:1 mixture of enantiomers, which upon subsequent reactions generates a mixture of diastereomers that are often inseparable by standard chromatography. The (R)-enantiomer (CAS 2201785-20-6) is a distinct chemical entity with opposite optical rotation, requiring separate sourcing .

chiral pool synthesis enantiomeric purity stereochemistry-dependent activity

Fluorine Gauche Effect: Cγ-exo Ring Conformation is Favored in 3-Fluoro Substituted Pyrrolidines

In 3-fluoropyrrolidines, the fluorine gauche effect stabilizes the Cγ-exo ring puckering conformation over the Cγ-endo alternative. For the (S)-enantiomer of a 3-substituted fluoropyrrolidine, this conformational bias positions the bromomethyl substituent in a defined spatial orientation that is distinct from that in the non-fluorinated analog [1]. Experimental NMR studies on related 3-fluoropyrrolidines quantified this effect: the Cγ-exo:Cγ-endo population ratio was found to be approximately 70:30 in solution at ambient temperature, compared to approximately 50:50 for non-fluorinated pyrrolidines [1].

conformational analysis fluorine gauche effect NMR spectroscopy

Reactivity Differentiation: Bromine vs. Chlorine Leaving Group in Nucleophilic Displacement

The bromomethyl group in the target compound is a superior leaving group compared to the chloromethyl analog (tert-butyl (S)-3-(chloromethyl)-3-fluoropyrrolidine-1-carboxylate). Bromide is a better leaving group than chloride in SN2 reactions, with typical relative rate enhancements of 10- to 50-fold for primary alkyl bromides vs. chlorides under identical conditions [1]. This reactivity difference translates into higher yields and shorter reaction times when the bromomethyl compound is used as an alkylating agent in medicinal chemistry workflows .

nucleophilic substitution leaving group ability synthetic efficiency

Certified Purity and Batch-to-Batch Reproducibility: Vendor-Documented 98% Purity with Analytical Traceability

Reputable vendors supply the (S)-enantiomer with certified purity of 98% (HPLC/GC) and provide batch-specific analytical documentation including NMR and mass spectrometry . In contrast, generic listings of the racemate or the (R)-enantiomer from non-specialist suppliers often report lower purity thresholds (95%) and may lack chiral purity certification . For procurement decisions in regulated environments, the availability of full analytical traceability (NMR, HPLC, chiral HPLC, MS) reduces internal QC re-validation costs.

quality control purity analysis batch consistency

High-Value Application Scenarios for tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate


Stereospecific Synthesis of DPP-IV Inhibitor Candidates Requiring Defined C3 Absolute Configuration

When constructing DPP-IV inhibitors that incorporate a 3-fluoropyrrolidine scaffold, the (S)-enantiomer at C3 is often essential for maintaining the proper dihedral angle for binding to the catalytic serine residue. Using the racemic building block leads to a 1:1 mixture of diastereomeric final compounds, at least one of which is typically inactive or antagonistic. The (S)-bromomethyl compound serves as a direct electrophilic handle for introducing the P1 side chain with retention of configuration, as documented in patent literature concerning optically active fluoropyrrolidine therapeutics .

Diversity-Oriented Synthesis of Anti-Trypanosomal Urea Hybrids via Late-Stage Functionalization

Research at Janssen Pharmaceutica demonstrated that 3-(bromomethyl)-3-fluoropyrrolidine derivatives are key intermediates for generating urea-linked benzothiazole hybrids with sub-nanomolar activity against Trypanosoma brucei. The bromomethyl group reacts with amine-containing building blocks under mild conditions to install the urea pharmacophore without epimerization at the fluorinated center . The (S)-configuration ensures the correct spatial orientation of the fluoropyrrolidine ring for target engagement.

Conformationally Constrained Peptidomimetic Libraries Exploiting the Fluorine Gauche Effect

Researchers designing proline-mimetic libraries can use the (S)-3-fluoropyrrolidine core to enforce a Cγ-exo ring pucker, as demonstrated by 19F NMR conformational analysis [REFS-1 in Section 3, Evidence_Item 2]. The bromomethyl group provides a versatile anchor for attaching diverse peptide side chains, enabling systematic SAR studies where conformational pre-organization is a critical variable. The non-fluorinated analog does not provide the same conformational bias, reducing library informational content.

Scale-Up Campaigns Requiring High-Yield Alkylation Steps

In process chemistry scale-up, the bromine leaving group dramatically accelerates the rate-limiting alkylation step compared to the chloromethyl analog, as evidenced by 10–50× relative rate enhancements typical for primary alkyl bromides. This translates into shorter batch cycle times and reduced energy input per kilogram of product, metrics that directly impact cost-of-goods in preclinical supply manufacturing.

Quote Request

Request a Quote for tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.